molecular formula C3H12Cl2N2OS B3010673 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride CAS No. 2243505-47-5

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride

Cat. No.: B3010673
CAS No.: 2243505-47-5
M. Wt: 195.1
InChI Key: DPOBZHXDEUHFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2OS and a molecular weight of 195.1 g/mol.

Preparation Methods

The synthesis of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves several steps. One common synthetic route includes the reaction of ethanamine with methylsulfonyl chloride under controlled conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ethanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethanamine derivatives.

Scientific Research Applications

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a potential treatment for certain diseases.

    Industry: The compound is used in the development of biocides and corrosion inhibitors, particularly in cooling water systems.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins and enzymes involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride can be compared with other similar compounds such as:

    2-(Decylthio)ethanamine hydrochloride: Known for its multifunctional biocide properties and corrosion inhibition capabilities.

    2-(Methylthio)ethanesulfonate (methyl-coenzyme M): Studied for its role as a substrate in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum.

    2-(4-Azulenyl)ethanamine derivatives: Evaluated for their enzyme inhibitory activities and potential pharmacological applications.

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.

Properties

IUPAC Name

2-(methylsulfonimidoyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2OS.2ClH/c1-7(5,6)3-2-4;;/h5H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBZHXDEUHFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-47-5
Record name (2-aminoethyl)(imino)methyl-lambda6-sulfanone dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.